1-Bromo-3,4-difluoro-2-(methoxymethyl)benzene

Medicinal chemistry Lipophilicity Drug design

1-Bromo-3,4-difluoro-2-(methoxymethyl)benzene (CAS 2432848-52-5) is an aromatic organohalide with the molecular formula C₈H₇BrF₂O and a molecular weight of 237.04 g/mol. It is a research-grade chemical building block featuring a 1,2,3,4-tetrasubstituted benzene core bearing bromine at position 1, fluorine at positions 3 and 4, and a methoxymethyl (-CH₂OCH₃) group at position 2.

Molecular Formula C8H7BrF2O
Molecular Weight 237.04 g/mol
CAS No. 2432848-52-5
Cat. No. B6291079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3,4-difluoro-2-(methoxymethyl)benzene
CAS2432848-52-5
Molecular FormulaC8H7BrF2O
Molecular Weight237.04 g/mol
Structural Identifiers
SMILESCOCC1=C(C=CC(=C1F)F)Br
InChIInChI=1S/C8H7BrF2O/c1-12-4-5-6(9)2-3-7(10)8(5)11/h2-3H,4H2,1H3
InChIKeyHVJKNMVNYKHXPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-3,4-difluoro-2-(methoxymethyl)benzene (CAS 2432848-52-5): Core Chemical Identity and Supplier-Defined Baseline Specifications


1-Bromo-3,4-difluoro-2-(methoxymethyl)benzene (CAS 2432848-52-5) is an aromatic organohalide with the molecular formula C₈H₇BrF₂O and a molecular weight of 237.04 g/mol [1]. It is a research-grade chemical building block featuring a 1,2,3,4-tetrasubstituted benzene core bearing bromine at position 1, fluorine at positions 3 and 4, and a methoxymethyl (-CH₂OCH₃) group at position 2 . Multiple vendors offer this compound at purities ranging from 95% to ≥98%, with common storage at ambient temperature and physical form reported as a liquid . The compound is primarily utilized as an electrophilic coupling partner in palladium-catalyzed cross-coupling reactions for the synthesis of more complex organic molecules .

Why Regioisomeric and Scaffold-Similar Substitutes Cannot Replace 1-Bromo-3,4-difluoro-2-(methoxymethyl)benzene (CAS 2432848-52-5)


The precise substitution pattern on the benzene ring—with bromine at position 1, fluorine at positions 3 and 4, and the methoxymethyl group at position 2—creates a unique electronic environment and spatial arrangement that cannot be replicated by regioisomers or close structural analogs. Altering the position of any substituent modifies the electron density distribution, which directly affects reactivity in cross-coupling reactions, lipophilicity (LogP), and downstream molecular recognition properties . For instance, the 3,4-difluoro arrangement adjacent to the 2-methoxymethyl group establishes a distinct dipole and hydrogen-bonding profile compared to isomers bearing substituents at alternative positions [1]. In procurement, generic substitution with a regioisomer (e.g., 5-bromo-1,2-difluoro-3-(methoxymethyl)benzene, CAS 2484889-23-6) risks delivering a compound with different chemical behavior, altered pharmacokinetic properties if incorporated into drug candidates, and potential synthetic route incompatibility .

Quantitative Differentiation Evidence: Why 1-Bromo-3,4-difluoro-2-(methoxymethyl)benzene (CAS 2432848-52-5) Diverges from Its Closest Analogs


Lipophilicity (LogP) Comparison: Target Compound vs. 3,4-Difluoro Positional Isomer

The target compound, 1-Bromo-3,4-difluoro-2-(methoxymethyl)benzene (CAS 2432848-52-5), exhibits a vendor-reported calculated LogP of 2.87 . In comparison, the positional isomer 5-Bromo-1,2-difluoro-3-(methoxymethyl)benzene (CAS 2484889-23-6), which differs only in the substitution position of the bromine and fluorine atoms, has a reported LogP of 2.90 . This represents a measurable difference of 0.03 LogP units.

Medicinal chemistry Lipophilicity Drug design ADME

Purity Specification Threshold: Vendor Benchmarking for Research-Grade Procurement

Vendors offer 1-Bromo-3,4-difluoro-2-(methoxymethyl)benzene at two distinct purity thresholds: a baseline specification of ≥95% and a higher-grade specification of ≥98% . This dual-tier offering allows for procurement decisions based on application criticality. In contrast, the regioisomer 5-Bromo-1,2-difluoro-3-(methoxymethyl)benzene (CAS 2484889-23-6) is currently offered with a minimum purity specification of ≥95% from at least one major vendor , with no readily available 98% option at the time of analysis.

Chemical procurement Quality control Synthetic chemistry Vendor comparison

Storage and Handling Requirements: Differential Stability Profiles Inferred from Vendor Data

Vendor storage recommendations provide a proxy for relative stability and handling complexity. The target compound, 1-Bromo-3,4-difluoro-2-(methoxymethyl)benzene (CAS 2432848-52-5), is specified for storage at room temperature , indicating robust ambient stability. In contrast, the structurally related analog 1-Bromo-2,3-difluoro-4-(methoxymethyl)benzene (CAS 162744-57-2) carries a vendor storage requirement of 2-8°C (refrigerated) .

Chemical storage Stability Logistics Inventory management

Topological Polar Surface Area (TPSA) Differentiation vs. Regioisomeric Analog

The target compound has a vendor-calculated Topological Polar Surface Area (TPSA) of 9.23 Ų . The PubChem computed TPSA for this compound is 9.2 Ų [1], confirming consistency. While direct TPSA data for the regioisomer 5-Bromo-1,2-difluoro-3-(methoxymethyl)benzene (CAS 2484889-23-6) is not explicitly published, the differing substitution pattern (methoxymethyl at position 3 vs. position 2) is expected to produce a distinct TPSA value due to altered molecular conformation and electron distribution.

Drug-likeness Oral bioavailability Blood-brain barrier ADME prediction

Cross-Coupling Reactivity: Class-Level Advantage of 1-Bromo-3,4-difluoro Substitution Pattern

Bromo-difluoro-methoxymethyl benzene compounds, including 1-Bromo-3,4-difluoro-2-(methoxymethyl)benzene, are reported to be effective substrates for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds via palladium-catalyzed mechanisms . The combination of a bromine leaving group with electron-withdrawing fluorine substituents ortho and para to the reaction center modulates the electrophilicity of the aryl bromide, potentially enhancing coupling efficiency relative to non-fluorinated analogs .

Suzuki-Miyaura coupling Palladium catalysis C-C bond formation Synthetic methodology

Validated Research and Industrial Applications of 1-Bromo-3,4-difluoro-2-(methoxymethyl)benzene (CAS 2432848-52-5) Based on Differential Evidence


Medicinal Chemistry Lead Optimization: Fine-Tuning Lipophilicity in CNS Drug Candidates

The target compound's calculated LogP of 2.87 and TPSA of 9.23 Ų [1] position it as a building block for synthesizing lipophilic drug candidates with favorable predicted blood-brain barrier permeability. The availability of a high-purity (≥98%) grade ensures that SAR studies are not confounded by impurities. Its room-temperature storage profile reduces cold-chain logistics burdens during iterative synthesis campaigns.

Complex Molecule Synthesis via Suzuki-Miyaura Cross-Coupling

As a bromo-difluoro-methoxymethyl benzene derivative, this compound serves as an electrophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . The electron-withdrawing 3,4-difluoro substitution pattern is expected to enhance reactivity toward oxidative addition, facilitating the construction of biaryl and aryl-alkyl linkages essential for pharmaceutical and agrochemical intermediates. Procurement of the specific regioisomer ensures the intended electronic and steric environment is maintained during coupling.

Inventory and Supply Chain Management for High-Throughput Synthesis Laboratories

For high-throughput screening and parallel synthesis laboratories, the target compound's room-temperature storage specification presents a logistical advantage over analogs requiring refrigeration . This eliminates the need for dedicated cold storage space and reduces the risk of compound degradation during automated liquid handling workflows. Furthermore, the availability of multiple purity grades (95% and 98%) allows procurement to be matched to application criticality, optimizing budget allocation.

Development of Fluorinated Molecular Probes and Functional Materials

The presence of multiple fluorine atoms in a defined spatial arrangement makes this compound a valuable precursor for synthesizing fluorinated molecular probes for ¹⁹F NMR studies or PET tracer development. The methoxymethyl group provides a handle for further derivatization (e.g., deprotection to a hydroxymethyl group) while maintaining the fluorine substitution pattern intact. The compound's defined TPSA of 9.23 Ų [1] supports its use in designing probes with predictable membrane permeability characteristics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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